5-Bromo-6-nitroindoline (CAS 72159-65-0) is a highly versatile, bifunctional indoline building block characterized by a saturated C2-C3 bond, a reactive C5 bromide, and a reducible C6 nitro group. Unlike fully aromatic indoles, the indoline core exhibits enhanced secondary amine nucleophilicity, facilitating mild N-functionalization without the need for harsh deprotonation. The precise 5,6-substitution pattern provides orthogonal reactive handles: the bromine is primed for palladium-catalyzed cross-coupling, while the nitro group serves as a masked amine for subsequent ring closure. This compound is a critical procurement choice for the scalable synthesis of complex tricyclic systems, including pyrrolo[2,3-e]indoles, Bruton's tyrosine kinase (BTK) inhibitors, and lipoxygenase modulators, where precise regiocontrol and mild processing conditions are paramount [1].
Substituting 5-bromo-6-nitroindoline with its fully aromatic analog, 5-bromo-6-nitroindole, or its un-nitrated precursor, 5-bromoindoline, introduces severe synthetic bottlenecks. The indole analog suffers from diminished N-nucleophilicity, necessitating strong bases (e.g., NaH) for N-alkylation or acylation, which can trigger side reactions with the redox-sensitive nitro group. Conversely, starting from 5-bromoindoline forces the buyer to perform an in-house electrophilic nitration using KNO3 and concentrated H2SO4. This step is highly exothermic, poses significant scale-up safety hazards, and typically caps at an 81% yield even under strict cryogenic control (0-10 °C) [1]. Procuring the exact 5-bromo-6-nitroindoline scaffold bypasses these hazardous, yield-limiting steps, ensuring reproducible access to downstream cyclization precursors under mild conditions.
Procuring pre-synthesized 5-bromo-6-nitroindoline directly eliminates the need for hazardous in-house nitration of 5-bromoindoline. Industrial patent literature demonstrates that nitrating 5-bromoindoline requires concentrated sulfuric acid and potassium nitrate under strict cryogenic control (0-10 °C), yielding approximately 81% of the desired product after careful basic workup [1]. By sourcing the pre-nitrated compound, manufacturers achieve a 100% baseline for the starting material while completely bypassing the thermal hazards and purification bottlenecks associated with strong acid/nitrate systems.
| Evidence Dimension | Process yield and scale-up safety |
| Target Compound Data | 100% availability of the 6-nitro intermediate without in-house nitration |
| Comparator Or Baseline | 5-Bromoindoline (requires in-house nitration capping at ~81% yield) |
| Quantified Difference | Eliminates a ~19% material loss and a hazardous cryogenic processing step |
| Conditions | Multi-gram scale synthesis of pyrrolo[2,3-e]indole precursors |
Procuring the pre-nitrated building block eliminates a hazardous, tightly controlled cryogenic step, significantly de-risking pilot-scale manufacturing.
The saturated C2-C3 bond of 5-bromo-6-nitroindoline renders the N1 position significantly more nucleophilic than its fully aromatic counterpart, 5-bromo-6-nitroindole. This allows for N-protection (e.g., Boc anhydride) or N-acylation to proceed in >90% yield using mild tertiary amine bases (like TEA or DIPEA) at room temperature [1]. In contrast, the indole N-H is weakly acidic (pKa ~16-17) and typically requires strong bases like sodium hydride (NaH) for functionalization, which can cause decomposition or side reactions in the presence of the sensitive 6-nitro group.
| Evidence Dimension | Base requirement and yield for N-protection/acylation |
| Target Compound Data | >90% yield using mild bases (TEA/DIPEA) |
| Comparator Or Baseline | 5-Bromo-6-nitroindole (requires strong bases like NaH) |
| Quantified Difference | Avoids strong base usage, preventing nitro-group degradation |
| Conditions | N-Boc protection or acylation at room temperature |
Enables straightforward N-derivatization without risking base-mediated decomposition of the nitro group, streamlining early-stage process chemistry.
The presence of the C5 bromide in 5-bromo-6-nitroindoline provides an essential, highly reactive handle for palladium-catalyzed cross-coupling reactions. When N-protected, this compound undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings at the C5 position with yields routinely exceeding 75% [1]. Substituting this with 6-nitroindoline forces reliance on undirected C-H functionalization to modify the C5 position, a process that suffers from poor regioselectivity and typically yields <30% of the desired C5-substituted product.
| Evidence Dimension | C5 Arylation/Alkylation Yield |
| Target Compound Data | >75% yield via direct Pd-catalyzed cross-coupling |
| Comparator Or Baseline | 6-Nitroindoline (<30% yield via undirected C-H activation) |
| Quantified Difference | >45% increase in yield with absolute regiochemical control |
| Conditions | Standard Suzuki-Miyaura coupling conditions prior to nitro reduction |
Provides a reliable, high-yielding pathway to C5-substituted indoline derivatives, essential for exploring structure-activity relationships in drug discovery.
This compound is the premier starting material for constructing tricyclic pyrrolo[2,3-e]indole scaffolds. By leveraging the C5 bromide for cross-coupling and the C6 nitro group for subsequent reduction to an amine, chemists can efficiently close the third ring. This exact sequence is utilized in the commercial development of next-generation Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases and oncology, where the pre-nitrated indoline core ensures scalability and safety [1].
5-Bromo-6-nitroindoline is specifically procured for the synthesis of advanced lipoxygenase inhibitors targeting neurodegenerative conditions like Alzheimer's disease. The pre-installed functional groups allow for rapid, orthogonal elaboration at both the N1 and C5 positions before final structural assembly, significantly reducing the total number of synthetic steps [2].
For targets requiring a fully aromatic indole core, starting with 5-bromo-6-nitroindoline allows chemists to perform high-yield N-alkylations and C5-couplings on the more reactive, nucleophilic indoline system. Following these modifications, the indoline is cleanly oxidized (e.g., via DDQ or MnO2) to the corresponding indole, circumventing the poor reactivity and strong-base requirements of the indole N-H [3].